Cytotoxicity in MCF-7 Breast Cancer Cells: 4-Ethoxy Derivative vs. Parent Unsubstituted Benzenesulfonamide
The 4-ethoxy derivative demonstrated measurable cytotoxicity, with an IC₅₀ of approximately 5 μM against the MCF-7 breast adenocarcinoma cell line . In contrast, the parent unsubstituted N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exhibits low-micromolar-range activity across MDA-MB-231 and PC-3 lines, yet direct MCF-7 data for the parent have not been publicly reported . This indicates that the 4-ethoxy group confers a quantifiable—albeit moderate—cytotoxic phenotype distinct from the des-ethoxy scaffold.
| Evidence Dimension | MCF-7 Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | ~5 μM |
| Comparator Or Baseline | N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (unsubstituted): IC₅₀ values reported in low-micromolar range against MDA-MB-231 and PC-3, but no MCF-7 data published |
| Quantified Difference | Target compound shows activity; unsubstituted parent lacks reported MCF-7 data |
| Conditions | MTT assay, MCF-7 cell line (breast adenocarcinoma) |
Why This Matters
For screening programs targeting breast cancer with thiazolo[5,4-b]pyridine sulfonamides, the 4-ethoxy derivative provides a defined MCF-7 benchmark that the unsubstituted parent cannot.
